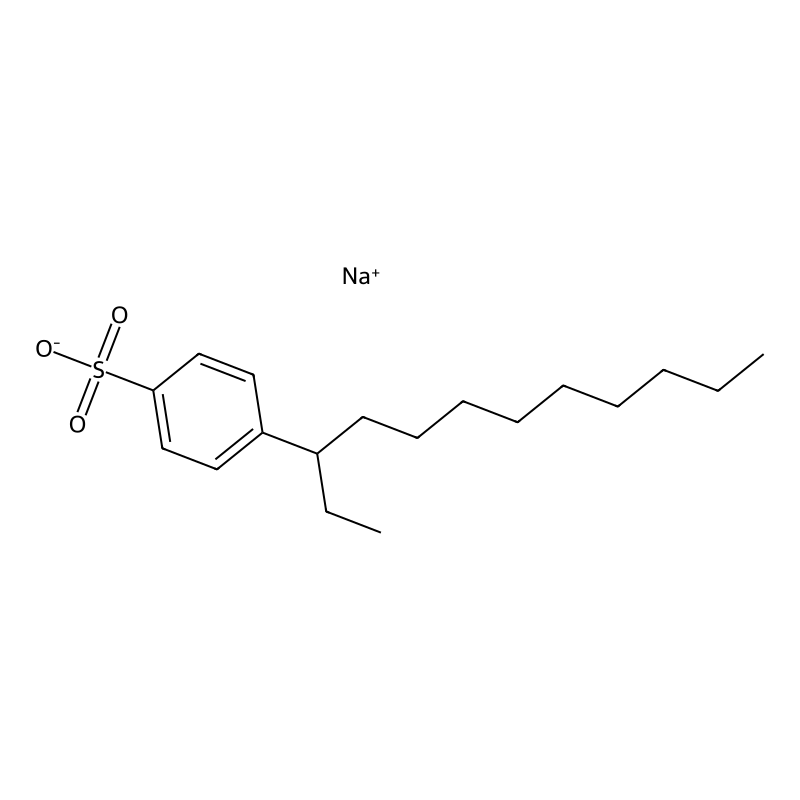

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts, is a complex organic compound derived from benzenesulfonic acid, characterized by the presence of long-chain alkyl groups (C10 to C14) attached to the benzene ring. This compound is typically found in a salt form, particularly as sodium salts, enhancing its solubility and reactivity in various applications. It appears as a white to off-white crystalline powder and is highly soluble in water, making it suitable for use in aqueous formulations. The compound exhibits properties typical of surfactants, which include emulsification, wetting, and dispersing capabilities.

Here, "[1]" refers to the following source:

- National Institutes of Health: ) - This is a website of the National Institutes of Health (NIH), a reputable source for scientific research information. You can find research papers on a variety of topics, including those related to micelle formation and drug delivery.

It's important to note that LAS may not be the ideal choice for drug delivery due to potential toxicity concerns. Researchers are actively investigating other, potentially safer, alternatives.

- Environmental Science Research: LAS is a major component of many detergents and cleaning products. As a result, it is a common environmental contaminant. Environmental scientists may study the fate and effects of LAS in aquatic ecosystems [2]. This research helps us understand the potential impact of LAS on aquatic organisms and develop strategies to mitigate its environmental effects.

Here, "[2]" refers to:

- Scientific databases like SciFinder or Scopus can be used to find research papers on the environmental impact of LAS. These databases are typically available through university libraries or research institutions.

- Sulfonation and Desulfonation: The compound can be sulfonated further or desulfonated under specific conditions. For example, heating the sodium salt in strong bases can lead to desulfonation, yielding phenolic compounds.

- Formation of Esters and Sulfonamides: Similar to other sulfonic acids, it can react with alcohols to form esters or with amines to create sulfonamides.

- Reactions with Halides: The sodium salt can react with halogenating agents to produce sulfonyl halides.

The general reaction for desulfonation can be represented as:

The biological activity of benzenesulfonic acid derivatives is significant in various fields:

- Toxicity: The sodium salts are considered harmful if swallowed and can cause serious eye damage. They may also lead to skin irritation and allergic reactions upon contact .

- Environmental Impact: These compounds are known to be harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal .

- Pharmaceutical

The synthesis of benzenesulfonic acid, C10-14-alkyl derivs., sodium salts typically follows these steps:

- Sulfonation of Benzene: The initial step involves the sulfonation of benzene or its derivatives using concentrated sulfuric acid at elevated temperatures.

- Neutralization: The resulting benzenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the sodium salt.

- Alkylation: Long-chain alkyl groups are introduced via alkylation reactions, often through nucleophilic substitution methods.

For example:

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts have diverse applications:

- Surfactants: Widely used in detergents and cleaning products due to their excellent emulsifying and wetting properties.

- Pharmaceuticals: Employed as solubilizers and stabilizers for various drugs.

- Industrial Uses: Utilized in textile processing and as additives in various formulations to enhance performance characteristics.

Studies on the interactions of benzenesulfonic acid derivatives reveal important insights:

- Skin Sensitization: Research indicates that certain derivatives may cause allergic reactions upon skin contact but do not induce significant dermal sensitization at lower concentrations .

- Genotoxicity: While some studies suggest potential clastogenic effects at high concentrations, most derivatives are not considered genotoxic based on available data .

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts can be compared with several similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium benzenesulfonate | Simple salt | Commonly used as a surfactant in detergents |

| Sodium dodecylbenzenesulfonate | Long-chain derivative | More effective as a surfactant due to longer alkyl chain |

| Sodium xylenesulfonate | Aromatic derivative | Used in specialty cleaning products |

| Sodium dimethylbenzenesulfonate | Dimethyl derivative | Exhibits lower toxicity compared to other sulfonates |

Each of these compounds shares structural similarities but differs in their specific applications and biological activities. For instance, sodium dodecylbenzenesulfonate is noted for its enhanced surfactant properties due to its longer alkyl chain compared to benzenesulfonic acid derivatives.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Fabricated metal product manufacturing

Oil and gas drilling, extraction, and support activities

Photographic film paper, plate, and chemical manufacturing

Printing ink manufacturing

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts: ACTIVE

Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts: ACTIVE